1,2,3-Triazine
Overview
Description
1,2,3-Triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered aromatic ring. This compound is one of the three isomeric forms of triazine, the others being 1,2,4-triazine and 1,3,5-triazine . The unique arrangement of nitrogen atoms in this compound imparts distinct chemical properties and reactivity, making it a valuable scaffold in various fields of research and industry.
Mechanism of Action
Target of Action
1,2,3-Triazines, also known as Triazines, are a class of biologically active compounds that exhibit a broad spectrum of activities . They have been found to interact with various targets such as mTOR-kinase, PIP3-kinase, epidermal growth factor, and more . These targets play crucial roles in cellular processes, including signal transduction, cell growth, and migration .
Mode of Action
1,2,3-Triazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . The reaction proceeds through an addition/N2 elimination/cyclization pathway . The rate-limiting step in this transformation is the initial nucleophilic attack of an amidine on azine C4, with a subsequent energetically favored N2 elimination step .
Biochemical Pathways
The key nitrogen sources responsible for the 1,2,3-triazine formation are reactive nitrogen species (RNS), which are derived from nitric oxide (NO) produced by NO synthase (NOS) . RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces AHX exists in the fungus .
Pharmacokinetics
Their reactivity and selectivity with amidines suggest they may have good bioavailability
Result of Action
1,2,3-Triazines have been shown to have remarkable activity against a wide range of cancer cells . They interfere with various signaling pathways to induce cancer cell death . In some cases, this compound derivatives induce cell apoptosis .
Action Environment
The action of 1,2,3-Triazines can be influenced by environmental factors. For example, the reaction of 1,2,3-Triazines with amidines proceeds under mild conditions with high functional group tolerance and regioselectivity . This suggests that the action, efficacy, and stability of 1,2,3-Triazines could be influenced by the pH, temperature, and other conditions of their environment.
Biochemical Analysis
Biochemical Properties
1,2,3-Triazine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with reactive nitrogen species (RNS), which are derived from nitric oxide (NO) produced by NO synthase (NOS) . These interactions play a crucial role in the formation of this compound . Moreover, this compound has been shown to interact with proteins through metal-enhanced binding .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. For instance, certain derivatives of this compound have been found to exhibit anti-cancer activities . They can inhibit processes such as proliferation and in some cases, induce cell apoptosis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves a variety of binding interactions with biomolecules and changes in gene expression . It proceeds through an addition/N2 elimination/cyclization pathway . The rate-limiting step in this transformation is the initial nucleophilic attack of an amidine on azine C4, with a subsequent energetically favored N2 elimination step .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is involved in the biosynthetic pathway for AHX formation in L. sordida
Preparation Methods
1,2,3-Triazine can be synthesized through several methods, including:
Cyclization of Vinyl Diazo Compounds: This method involves the addition of tert-butyl nitrite to vinyl diazo compounds, resulting in the formation of this compound 1-oxides.
Nucleophilic Displacement: This approach involves the nucleophilic displacement of chlorine atoms from cyanuric chloride, followed by cyclization to form the triazine ring.
Trimerization of Nitriles: The direct trimerization of nitriles, such as cyanogen chloride, can also yield this compound.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1,2,3-Triazine undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the nitrogen atoms in the triazine ring, leading to the formation of substituted triazines.
Nucleophilic Displacement: Nucleophiles can displace substituents on the triazine ring, resulting in the formation of new derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, such as the inverse electron demand Diels-Alder reaction, to form highly functionalized heterocycles.
Common reagents used in these reactions include tert-butyl nitrite, vinyl diazo compounds, and various nucleophiles. The major products formed from these reactions are often substituted triazines and other heterocyclic compounds.
Scientific Research Applications
1,2,3-Triazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound derivatives have shown potential as antifungal, anticancer, antiviral, and anti-HIV agents.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and imaging studies.
Materials Science: This compound-based materials are explored for their use in solar cells, energy storage, and photocatalysis.
Organic Synthesis: The compound serves as a building block for the synthesis of various complex molecules and polymers.
Comparison with Similar Compounds
1,2,3-Triazine is compared with its isomeric forms, 1,2,4-triazine and 1,3,5-triazine:
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in medicinal chemistry, chemical biology, materials science, and organic synthesis. Its unique chemical properties and reactivity make it a crucial building block in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEUMXHLPRZUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075308 | |
Record name | Triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |
Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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URL | https://cameochemicals.noaa.gov/chemical/1623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |
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CAS No. |
12654-97-6, 289-96-3 | |
Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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URL | https://cameochemicals.noaa.gov/chemical/1623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |
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URL | https://cameochemicals.noaa.gov/chemical/1624 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3-Triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3-Triazine | |
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Record name | Triazine | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazine | |
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Record name | Triazine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 289-96-3 | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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